molecular formula C17H29NO7 B565363 1,1-DI-Tert-butyl 3-ethyl 3-formamidopropane-1,1,3-tricarboxylate CAS No. 75117-30-5

1,1-DI-Tert-butyl 3-ethyl 3-formamidopropane-1,1,3-tricarboxylate

Cat. No. B565363
CAS RN: 75117-30-5
M. Wt: 359.419
InChI Key: KFHAYIBPFYQHFZ-UHFFFAOYSA-N
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Description

1,1-DI-Tert-butyl 3-ethyl 3-formamidopropane-1,1,3-tricarboxylate is a chemical compound that contains a total of 54 atoms, including 29 Hydrogen atoms, 17 Carbon atoms, 1 Nitrogen atom, and 7 Oxygen atoms . It has a total of 53 bonds, including 24 non-H bonds, 4 multiple bonds, 12 rotatable bonds, 4 double bonds, 3 aliphatic esters, and 1 aliphatic secondary amide .


Molecular Structure Analysis

The molecular structure of 1,1-DI-Tert-butyl 3-ethyl 3-formamidopropane-1,1,3-tricarboxylate is quite complex, with a total of 53 bonds, including 24 non-H bonds, 4 multiple bonds, 12 rotatable bonds, 4 double bonds, 3 aliphatic esters, and 1 aliphatic secondary amide .

Scientific Research Applications

Synthesis and Characterization

  • Polymeric Micelles Preparation

    A study on the preparation of polymeric micelles with pendant dicarboxylato chelating ligands utilized a monomer similar to 1,1-DI-Tert-butyl 3-ethyl 3-formamidopropane-1,1,3-tricarboxylate, demonstrating its potential in drug delivery systems (Huynh, Souza, & Stenzel, 2011).

  • Synthesis of Halo-substituted Pyrazolo[5,1-c][1,2,4]triazines

    The compound has been involved in the synthesis of halo-substituted pyrazolo[5,1-c][1,2,4]triazines, an area of interest in chemical research (Ivanov, Mironovich, Rodinovskaya, & Shestopalov, 2017).

Chemical Reactions and Mechanisms

  • Formation and Degradation of Chloro Organic Compounds

    The compound's tert-butyl group has been studied in the context of chloro organic compounds' formation and degradation, providing insights into environmental chemistry (Cysewski, Gackowska, & Gaca, 2006).

  • Cycloaddition Reactions

    Research on cycloaddition reactions involving di-tert-butyl(di-tert-butylphenylsilylimino) silane suggests possible chemical pathways involving tert-butyl groups, highlighting synthetic possibilities (Niesmann, Klingebiel, & Noltemeyer, 1996).

Advanced Materials and Polymers

  • Polyamic Acid Ester Synthesis

    Studies involving the synthesis of polyamic acid tert-butyl esters, which undergo acid-catalyzed deesterification, demonstrate the compound's relevance in polymer science (Ueda & Mori, 1993).

  • Synthesis of Chiral Bipyrrole

    The synthesis of diethyl 3,3'-di-tert-butyl-4,4'-dimethyl-2,2'-bipyrrole-5,5'-dicarboxylate, involving tert-butyl groups, shows its utility in creating chiral compounds for advanced applications (Skowronek & Lightner, 2003).

properties

IUPAC Name

1-O,1-O-ditert-butyl 3-O-ethyl 3-formamidopropane-1,1,3-tricarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H29NO7/c1-8-23-15(22)12(18-10-19)9-11(13(20)24-16(2,3)4)14(21)25-17(5,6)7/h10-12H,8-9H2,1-7H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFHAYIBPFYQHFZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CC(C(=O)OC(C)(C)C)C(=O)OC(C)(C)C)NC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H29NO7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10676275
Record name 1,1-Di-tert-butyl 3-ethyl 3-formamidopropane-1,1,3-tricarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10676275
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

359.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,1-DI-Tert-butyl 3-ethyl 3-formamidopropane-1,1,3-tricarboxylate

CAS RN

75117-30-5
Record name 1,1-Bis(1,1-dimethylethyl) 3-ethyl 3-(formylamino)-1,1,3-propanetricarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=75117-30-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1-Di-tert-butyl 3-ethyl 3-formamidopropane-1,1,3-tricarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10676275
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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